N-[(Trimethylsilyl)methyl]octadecan-1-amine
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Overview
Description
N-[(Trimethylsilyl)methyl]octadecan-1-amine is a chemical compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an octadecan-1-amine structure. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Trimethylsilyl)methyl]octadecan-1-amine typically involves the reaction of octadecan-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{Octadecan-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Trimethylsilyl)methyl]octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or other silylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Scientific Research Applications
N-[(Trimethylsilyl)methyl]octadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which N-[(Trimethylsilyl)methyl]octadecan-1-amine exerts its effects is primarily through the modification of molecular structures via the trimethylsilyl group. This group can enhance the lipophilicity and stability of the compound, facilitating its interaction with various molecular targets. The pathways involved often include the formation of stable silyl ethers or amines, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Used as a silylating agent in analytical chemistry.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent with similar applications.
Trimethylsilyl cyanide (TMSCN): Used in the derivatization of complex metabolite mixtures.
Uniqueness
N-[(Trimethylsilyl)methyl]octadecan-1-amine is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other silylating agents. This makes it particularly useful in applications requiring enhanced lipophilicity and stability.
Properties
CAS No. |
18754-43-3 |
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Molecular Formula |
C22H49NSi |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
N-(trimethylsilylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C22H49NSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22-24(2,3)4/h23H,5-22H2,1-4H3 |
InChI Key |
ALYHWJDDYKHBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC[Si](C)(C)C |
Origin of Product |
United States |
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